molecular formula C16H10N4O2 B11471613 3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-a]phthalazine

3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11471613
M. Wt: 290.28 g/mol
InChI Key: HMINEWYQSZKNCB-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound with the following chemical formula:

C16H10N4O2\text{C}_{16}\text{H}_{10}\text{N}_{4}\text{O}_{2}C16​H10​N4​O2​

. It consists of a triazolo[3,4-a]phthalazine core fused to a 1,3-benzodioxole ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One efficient methodology for its preparation is via a one-pot, catalyst-free reaction at room temperature. The reaction starts with dibenzoylacetylene and leads to the formation of the functionalized thiazolo[3,2-b][1,2,4]triazole core .

Industrial Production:: Unfortunately, detailed industrial production methods are not widely available due to the compound’s rarity and uniqueness. Researchers primarily synthesize it for specialized applications.

Chemical Reactions Analysis

Reactivity:: 3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation.

Major Products:: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield different functional groups, while substitution reactions can lead to diverse derivatives.

Scientific Research Applications

Chemistry:: Researchers explore this compound’s unique structure for designing novel materials, catalysts, and ligands.

Biology and Medicine:: Its potential as a heat-resistant explosive has been investigated . Additionally, it may exhibit biological activity, making it relevant for drug discovery.

Industry:: Due to its rarity, industrial applications are limited. its properties may find use in specialized fields.

Mechanism of Action

The exact mechanism by which 3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-a]phthalazine exerts its effects remains an area of ongoing research. Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include other triazolo-based heterocycles, but none precisely match its combination of fused rings and functional groups.

Properties

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C16H10N4O2/c1-2-4-12-11(3-1)8-17-20-15(18-19-16(12)20)10-5-6-13-14(7-10)22-9-21-13/h1-8H,9H2

InChI Key

HMINEWYQSZKNCB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=CC5=CC=CC=C54

Origin of Product

United States

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